While not directly mentioned in the context of (R)-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride, research highlights the challenge of multidrug resistance (MDR) in cancer treatment, often linked to the overexpression of P-glycoprotein (P-gp). [] This suggests a potential avenue for exploring the compound's ability to inhibit P-gp and reverse MDR.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7